Cas no 97009-67-1 (1-(4-Fluorophenyl)cyclopropanecarbonitrile)

1-(4-Fluorophenyl)cyclopropanecarbonitrile structure
97009-67-1 structure
Produktname:1-(4-Fluorophenyl)cyclopropanecarbonitrile
CAS-Nr.:97009-67-1
MF:C10H8FN
MW:161.175625801086
MDL:MFCD01314307
CID:61878
PubChem ID:2781259

1-(4-Fluorophenyl)cyclopropanecarbonitrile Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1-(4-Fluorophenyl)cyclopropanecarbonitrile
    • 1-(4-fluorophenyl)cyclopropane-1-carbonitrile
    • 1-(4-Fluorophenyl)cyclopropanecarbonitrile (ACI)
    • 1-(4-Fluorophenyl)cyclopropylnitrile
    • CS-0090835
    • SCHEMBL4201312
    • AB08514
    • EN300-257110
    • 97009-67-1
    • MFCD01314307
    • DTXSID00381765
    • AKOS009159201
    • FS-4258
    • J-503314
    • MFNQFDZHIVUCOX-UHFFFAOYSA-N
    • CYCLOPROPANECARBONITRILE, 1-(4-FLUOROPHENYL)-
    • DB-080449
    • SY204702
    • MDL: MFCD01314307
    • Inchi: 1S/C10H8FN/c11-9-3-1-8(2-4-9)10(7-12)5-6-10/h1-4H,5-6H2
    • InChI-Schlüssel: MFNQFDZHIVUCOX-UHFFFAOYSA-N
    • Lächelt: N#CC1(CC1)C1C=CC(F)=CC=1

Berechnete Eigenschaften

  • Genaue Masse: 161.06400
  • Monoisotopenmasse: 161.064077422g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 1
  • Schwere Atomanzahl: 12
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 215
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomerzahl: nichts
  • XLogP3: 2
  • Oberflächenladung: 0
  • Topologische Polaroberfläche: 23.8Ų

Experimentelle Eigenschaften

  • PSA: 23.79000
  • LogP: 2.38088

1-(4-Fluorophenyl)cyclopropanecarbonitrile Sicherheitsinformationen

  • Code der Gefahrenkategorie: 41
  • Sicherheitshinweise: 26-39
  • Identifizierung gefährlicher Stoffe: Xi

1-(4-Fluorophenyl)cyclopropanecarbonitrile Zolldaten

  • HS-CODE:2926909090
  • Zolldaten:

    China Zollkodex:

    2926909090

    Übersicht:

    299699090 Andere Verbindungen auf Nitrilbasis. MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:6.5% Allgemeintarif:30.0%

    Deklarationselemente:

    Produktname, Inhalt der Komponentenverwenden, um

    Zusammenfassung:

    HS:299699090 andere Nitrilfunktionsverbindungen MwSt:17,0% Steuerermäßigungssatz:9,0% Aufsichtsbedingungen:keineMFN-Tarif:6.5% General tariff:30.0%

1-(4-Fluorophenyl)cyclopropanecarbonitrile Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Enamine
EN300-257110-25.0g
1-(4-fluorophenyl)cyclopropane-1-carbonitrile
97009-67-1 95%
25.0g
$135.0 2024-06-18
TRC
F621223-1000mg
1-(4-Fluorophenyl)cyclopropanecarbonitrile
97009-67-1
1g
$75.00 2023-05-18
Enamine
EN300-257110-0.25g
1-(4-fluorophenyl)cyclopropane-1-carbonitrile
97009-67-1 95%
0.25g
$19.0 2024-06-18
OTAVAchemicals
1312052-100MG
1-(4-fluorophenyl)cyclopropane-1-carbonitrile
97009-67-1 95%
100MG
$104 2023-06-26
Enamine
EN300-257110-1g
1-(4-fluorophenyl)cyclopropane-1-carbonitrile
97009-67-1 95%
1g
$24.0 2023-09-14
Enamine
EN300-257110-25g
1-(4-fluorophenyl)cyclopropane-1-carbonitrile
97009-67-1 95%
25g
$135.0 2023-09-14
TRC
F621223-100mg
1-(4-Fluorophenyl)cyclopropanecarbonitrile
97009-67-1
100mg
$64.00 2023-05-18
TRC
F621223-5g
1-(4-Fluorophenyl)cyclopropanecarbonitrile
97009-67-1
5g
$ 75.00 2022-06-04
eNovation Chemicals LLC
Y1046945-25g
1-(4-Fluorophenyl)cyclopropanecarbonitrile
97009-67-1 95%
25g
$140 2024-06-07
abcr
AB230390-25 g
1-(4-Fluorophenyl)cyclopropanecarbonitrile; .
97009-67-1
25g
€254.70 2023-04-27

1-(4-Fluorophenyl)cyclopropanecarbonitrile Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Solvents: Dimethyl sulfoxide ;  2 min, 21 °C
1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  12 h, 21 °C
Referenz
Efficient cyclopropanation of aryl/heteroaryl acetates and acetonitriles with vinyl diphenyl sulfonium triflate
Zhou, Mingwei; Hu, Yimin; Ke, En; Tan, Xuefei; Shen, Hong C.; et al, Tetrahedron Letters, 2018, 59(14), 1443-1445

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Water ;  rt → 50 °C; 50 °C; 16 h, 50 °C
Referenz
Discovery of 2-[1-(4-Chlorophenyl)cyclopropyl]-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic Acid (PSI-421), a P-Selectin Inhibitor with Improved Pharmacokinetic Properties and Oral Efficacy in Models of Vascular Injury
Huang, Adrian; Moretto, Alessandro; Janz, Kristin; Lowe, Michael; Bedard, Patricia W.; et al, Journal of Medicinal Chemistry, 2010, 53(16), 6003-6017

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate ;  rt; rt → 150 °C; 1 h, 150 °C; 150 °C → 45 °C
1.2 Reagents: Water
Referenz
Efficient cyclopropanation of active methylene compounds. A serendipitous discovery
Arava, Veera Reddy; Siripalli, Udaya Bhaskara Rao; Dubey, Pramod Kumar, Tetrahedron Letters, 2005, 46(42), 7247-7248

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Benzyltriethylammonium chloride ,  1-Bromo-2-chloroethane ,  Sodium hydroxide Solvents: Water ;  40 - 50 °C
Referenz
Substituted arylpyrazolopyridines and salts thereof, pharmaceutical compositions comprising same, methods of preparing same and uses of same
, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide ,  Tetrabutylammonium bromide Solvents: Toluene ;  0 °C; 1.5 h, 0 °C → 100 °C; cooled
1.2 Reagents: Water
Referenz
Preparation of inhibitors of indoleamine-2,3-dioxygenase (IDO) for treatment of cancer and infectious diseases
, World Intellectual Property Organization, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Water ;  rt → 50 °C; 50 °C; 5 d, 50 °C; 50 °C → rt
Referenz
Preparation of quinoline compounds as selectin inhibitors for disease treatment
, World Intellectual Property Organization, , ,

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Benzyltriethylammonium chloride ,  Sodium hydroxide Solvents: Water ;  13 h, 50 °C
Referenz
Synthesis of Polycyclic n/5/8 and n/5/5/5 Skeletons Using Rhodium-Catalyzed [5+2+1] Cycloaddition of Exocyclic-Ene-Vinylcyclopropanes and Carbon Monoxide
Wang, Lu-Ning; Huang, Zhiqiang; Yu, Zhi-Xiang, Organic Letters, 2023, 25(10), 1732-1736

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Diethyl ether ,  Dimethyl sulfoxide ;  rt; overnight, rt
1.2 Reagents: Isopropanol ;  0 °C
Referenz
Iron-Catalyzed Cycloisomerization and C-C Bond Activation to Access Non-canonical Tricyclic Cyclobutanes
Kramm, Frederik; Ullwer, Franziska; Klinnert, Benedict; Zheng, Min; Plietker, Bernd, Angewandte Chemie, 2022, 61(38),

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Water ;  12 h, 50 °C; 50 °C → rt
Referenz
Chiral Bidentate Boryl Ligand Enabled Iridium-Catalyzed Enantioselective C(sp3)-H Borylation of Cyclopropanes
Shi, Yongjia; Gao, Qian; Xu, Senmiao, Journal of the American Chemical Society, 2019, 141(27), 10599-10604

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 15 min, 0 °C
1.2 Solvents: Dimethylformamide ;  24 h, rt
Referenz
Lewis Basic Sulfide Catalyzed Electrophilic Bromocyclization of Cyclopropylmethyl Amide
Wong, Ying-Chieh; Ke, Zhihai; Yeung, Ying-Yeung, Organic Letters, 2015, 17(20), 4944-4947

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylacetamide ;  < -10 °C; 15 min, -15 °C
1.2 Solvents: Dimethylacetamide ;  < -10 °C; rt; 1 h, rt
1.3 Reagents: Water ;  rt
Referenz
Preparation of arylcyclopropane compounds
, China, , ,

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Water
Referenz
Synthesis of 1-arylcyclopropanecarbonitriles under phase-transfer catalytic conditions
Fedorynski, Michal; Jonczyk, Andrzej, Organic Preparations and Procedures International, 1995, 27(3), 355-9

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Benzyltriethylammonium chloride ,  Sodium hydroxide Solvents: Water ;  rt; 10 min, 40 - 45 °C; 6 h, 40 - 45 °C; 18 h, 45 °C; cooled
Referenz
Preparation of piperazinylmethyloxadiazoles as calcium channel antagonists
, World Intellectual Property Organization, , ,

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Benzyltriethylammonium chloride ,  Sodium hydroxide Solvents: Water ;  overnight, 50 °C
Referenz
Preparation of diaminobenzeneacetic or diaminopyridineacetic acid derivatives as modulators of indoleamine 2,3-dioxygenase
, World Intellectual Property Organization, , ,

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 15 min, 0 °C
1.2 Reagents: Sodium iodide Solvents: Dimethylformamide ;  4 h, 0 °C → 120 °C
Referenz
Piperazine compounds as pyruvate kinase M2 modulators and their preparation, compositions and use in the treatment of cancer
, World Intellectual Property Organization, , ,

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Lithium amide Solvents: Ethylene glycol diethyl ether ;  rt; 16 h, rt
Referenz
Heterocyclic compounds, namely 3-[(1-phenylcyclopropyl)methoxy]-4-[aza(bi)cycloalkyloxy]-1,2,5-thiadiazoles, useful as muscarinic receptor modulators
, World Intellectual Property Organization, , ,

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Benzyltriethylammonium chloride ,  Potassium hydroxide Solvents: Water ;  rt; 5 h, 40 °C; overnight, rt
Referenz
Preparation of triazolyl 11β-hydroxysteroid dehydrogenase-1 inhibitors for the treatment of diabetes, obesity and dyslipidemia
, World Intellectual Property Organization, , ,

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Catalysts: Dichloro[1,2-di(methoxy-κO)ethane]nickel ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Dimethylformamide ;  15 min, rt
1.2 Reagents: Lithium bis(trimethylsilyl)amide ;  12 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Referenz
Nickel-Catalyzed Favorskii-Type Rearrangement of Cyclobutanone Oxime Esters to Cyclopropanecarbonitriles
Shuai, Bin; Fang, Ping; Mei, Tian-Sheng, Synlett, 2021, 32(16), 1637-1641

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: Benzyltriethylammonium chloride ,  Sodium hydroxide Solvents: Water ;  overnight, 50 °C
Referenz
Distinctive molecular inhibition mechanisms for selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1
Tu, Hua; Powers, Jay P.; Liu, Jinsong; Ursu, Stefania; Sudom, Athena; et al, Bioorganic & Medicinal Chemistry, 2008, 16(19), 8922-8931

1-(4-Fluorophenyl)cyclopropanecarbonitrile Raw materials

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